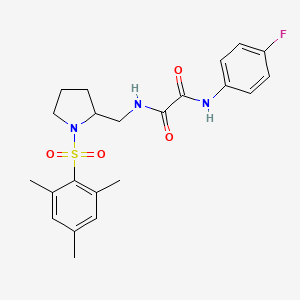
N1-(4-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the use of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The fluorophenyl substituents at position 3 (R 1) of the pyrrolidine sulfonamides offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by the steric factors and the spatial orientation of substituents . Meta-substituted derivatives showed improved biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure, particularly the pyrrolidine ring . The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane .
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- A study on LY654322, a compound with a similar structure to the one , focused on its rapid clearance in rats and dogs through renal excretion. The study highlighted the identification of unusual metabolites and utilized various analytical methodologies for their characterization, suggesting the complexity of metabolic pathways in pharmaceutical research (Borel et al., 2011).
Neuropharmacology and Eating Disorders
- Research on the role of orexin-1 receptor mechanisms in compulsive food consumption presented insights into neural systems that motivate drug abuse and compulsive food intake, indicating the potential of certain antagonists in treating binge eating disorders (Piccoli et al., 2012).
Chemical Functionalization and Material Science
- An investigation into the functionalization of C60 with N-fluorobenzenesulfonimide (NFSI) explored the potential of creating various fullerene adducts, showcasing the versatility of such compounds in material science applications (Li et al., 2015).
Kinase Inhibition and Cancer Therapy
- The discovery of BMS-777607, a selective inhibitor of the Met kinase superfamily, demonstrated the significance of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides in developing new cancer therapies (Schroeder et al., 2009).
Corrosion Inhibition
- A study on the inhibition efficiencies of some piperidine derivatives on iron corrosion, including quantum chemical calculations and molecular dynamics simulations, highlights the importance of such compounds in industrial applications, particularly in protecting metallic structures from corrosion (Kaya et al., 2016).
Orientations Futures
Mécanisme D'action
Pyrrolidine Ring
This is a five-membered ring with one nitrogen atom and four carbon atoms . It’s a common structure in many biologically active compounds and drugs . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Fluorophenyl Group
The presence of a fluorine atom on the phenyl ring can alter the compound’s properties, such as its lipophilicity, metabolic stability, and binding to target proteins .
Sulfonyl Group
The sulfonyl group (SO2) is a common functional group in medicinal chemistry. It can enhance the compound’s water solubility and potentially improve its bioavailability .
Propriétés
IUPAC Name |
N'-(4-fluorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c1-14-11-15(2)20(16(3)12-14)31(29,30)26-10-4-5-19(26)13-24-21(27)22(28)25-18-8-6-17(23)7-9-18/h6-9,11-12,19H,4-5,10,13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEHFMDYKOOIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)
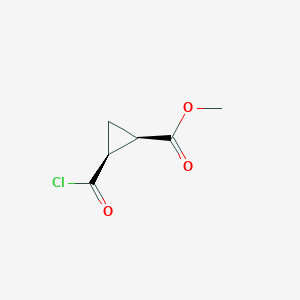
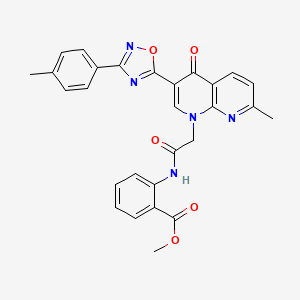
![Morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone](/img/structure/B2536670.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B2536674.png)

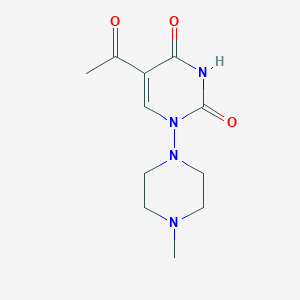
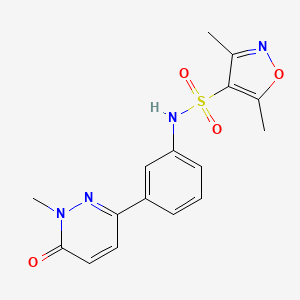
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2536678.png)
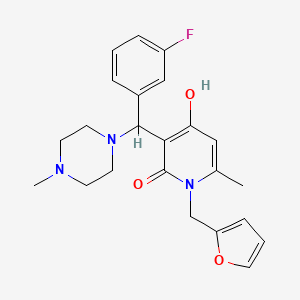

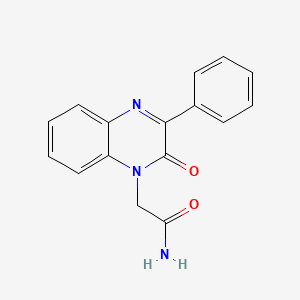
![Pyrazin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2536685.png)
![N-(furan-2-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2536687.png)